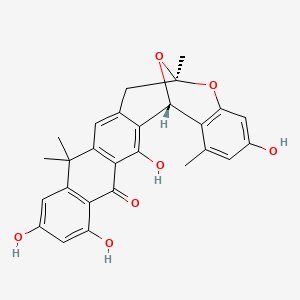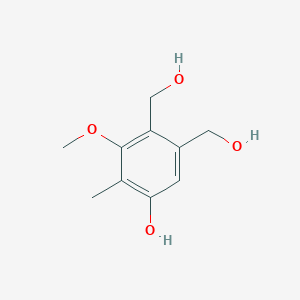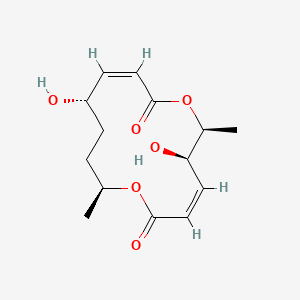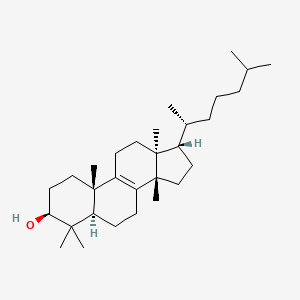
Dihydroeuphol
概要
説明
作用機序
ジヒドロエウフォルの正確な作用機序は、まだ十分に解明されていません。エウフォルとの構造的類似性から、細胞膜やタンパク質と相互作用し、細胞シグナル伝達経路に影響を与える可能性があります。 エウフォルは、モノアシルグリセロールリパーゼを阻害することが知られており、ジヒドロエウフォルも同様の分子標的を持つ可能性があります .
類似化合物の比較
類似化合物
エウフォル: 細胞毒性、鎮痛作用、抗酸化作用が知られているテトラサイクリックトリテルペン.
ラノステロール: 類似の構造的特徴を持つ別のテトラサイクリックトリテルペン。
ベツリン: 様々な生物活性を持つペンタサイクリックトリテルペン。
独自性
ジヒドロエウフォルは、その特異的な構造配置と潜在的な薬理学的特性により、ユニークです。エウフォルに比べて還元された形態であることから、異なる生物活性と分子標的との相互作用を示す可能性があります。
準備方法
合成経路と反応条件
ジヒドロエウフォルの合成は、通常、エウフォルの還元によって行われます。エウフォルは、トウダイグサ属の植物のラテックスから単離できます。 還元工程は、通常、エウフォルをジヒドロエウフォルに変換するために、特定の条件下で水素化技術が用いられます .
工業生産方法
化学反応の分析
反応の種類
ジヒドロエウフォルは、他のトリテルペンと同様に、以下の化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。水素化は、ジヒドロエウフォルに用いられる典型的な還元方法です。
置換: この反応は、原子または原子団を別の原子または原子団と置き換えることを伴います。ハロゲン化は、トリテルペンによく見られる置換反応です。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: パラジウムまたは白金触媒を用いた水素ガス (H₂)
置換: 触媒の存在下でのハロゲン (例:塩素、臭素)
生成される主な生成物
酸化: ケトンまたはアルコールの生成
還元: エウフォルからのジヒドロエウフォルの生成
置換: ハロゲン化トリテルペンの生成
科学的研究の応用
化学: トリテルペンの化学的挙動を研究するためのモデル化合物として用いられます。
生物学: 生物活性トリテルペンとの構造的類似性から、細胞シグナル伝達経路の研究に利用される可能性があります。
医学: 細胞毒性と鎮痛作用が知られているエウフォルとの構造的類似性から、治療的な用途が期待されています.
工業: 工業的な用途は限られていますが、他のトリテルペン誘導体の合成に利用される可能性があります。
類似化合物との比較
Similar Compounds
Euphol: A tetracyclic triterpene with known cytotoxic, antinociceptive, and antioxidant activities.
Lanosterol: Another tetracyclic triterpene with similar structural features.
Betulin: A pentacyclic triterpene with various biological activities.
Uniqueness
Dihydroeuphol is unique due to its specific structural configuration and potential pharmacological properties. Its reduced form compared to euphol may result in different biological activities and interactions with molecular targets.
特性
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


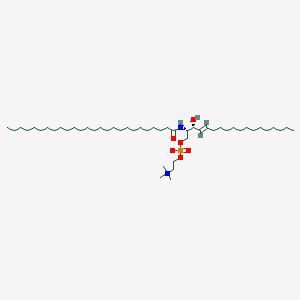
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

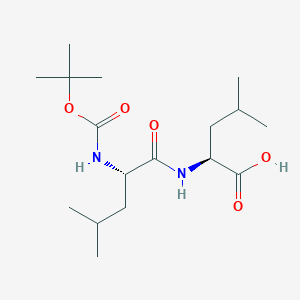

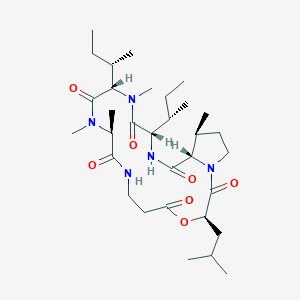

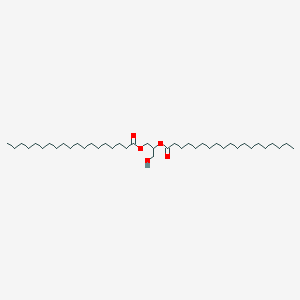
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
